

# An In-depth Technical Guide to BSJ-03-123: A Selective CDK6 Degradator

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## Compound of Interest

Compound Name: BSJ-03-123

Cat. No.: B2452121

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **BSJ-03-123**, a potent and selective small-molecule degrader of Cyclin-Dependent Kinase 6 (CDK6). Detailed experimental protocols for its characterization and a summary of its key quantitative data are presented to facilitate its application in research and drug development.

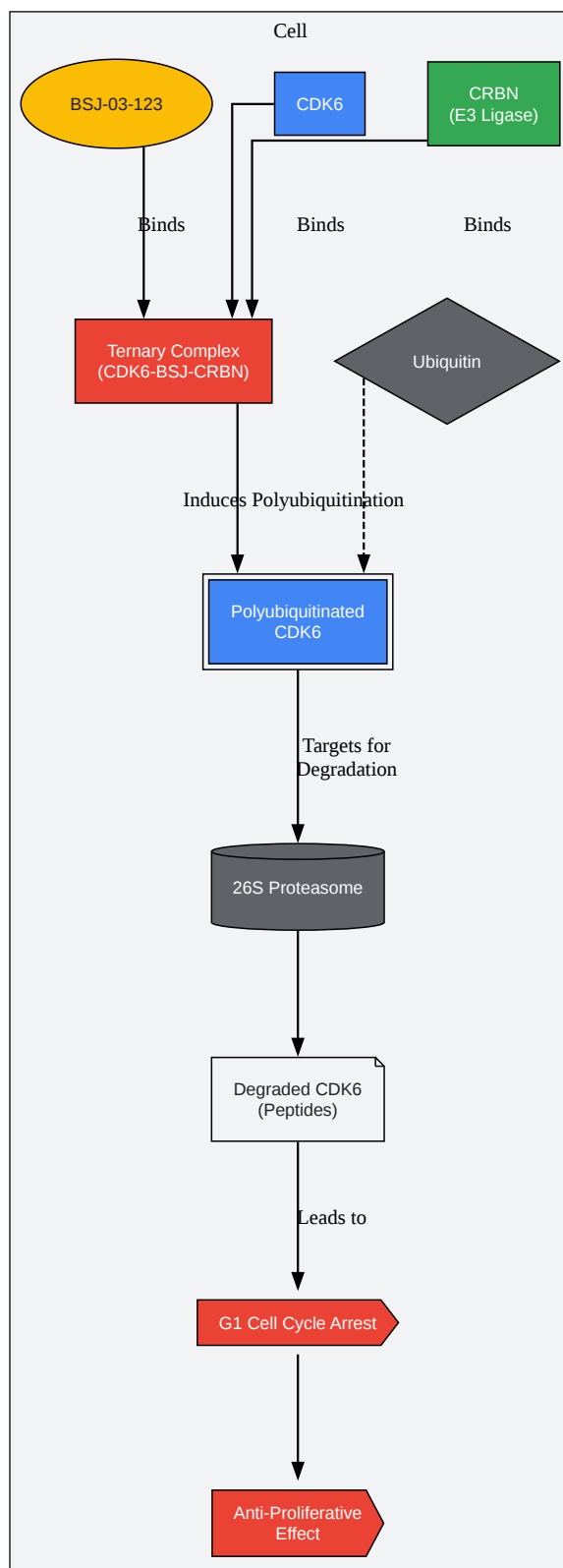
## Chemical Structure and Physicochemical Properties

**BSJ-03-123** is a Proteolysis Targeting Chimera (PROTAC) that is designed to specifically induce the degradation of CDK6.<sup>[1][2]</sup> It is a hybrid molecule that links a ligand for CDK6 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).<sup>[2][3]</sup> This targeted degradation is achieved through the ubiquitin-proteasome system.<sup>[2][3]</sup>

Property	Value	Reference
Chemical Formula	C47H56N10O11	[4]
Molecular Weight	937.01 g/mol	[4]
CAS Number	2361493-16-3	[4]
Appearance	White to yellow solid	[3]
Solubility	Soluble in DMSO ( $\geq 90$ mg/mL)	[2]
SMILES	<chem>CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C</chem>	

## Mechanism of Action: Selective Degradation of CDK6

**BSJ-03-123** functions by inducing the formation of a ternary complex between CDK6 and the CRBN E3 ubiquitin ligase.[5][6] This proximity leads to the polyubiquitination of CDK6, marking it for degradation by the 26S proteasome.[2][3] A key feature of **BSJ-03-123** is its high selectivity for CDK6 over the closely related homolog CDK4.[4][7] This selectivity is attributed to differential ternary complex formation.[6] The degradation of CDK6 leads to a G1 phase cell-cycle arrest and exhibits anti-proliferative effects in CDK6-dependent cancer cell lines, particularly in acute myeloid leukemia (AML).[2]



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Caption: Mechanism of action of **BSJ-03-123** leading to selective CDK6 degradation.

## Pharmacological and Biological Properties

**BSJ-03-123** has been characterized through various in vitro and cellular assays to determine its potency and selectivity.

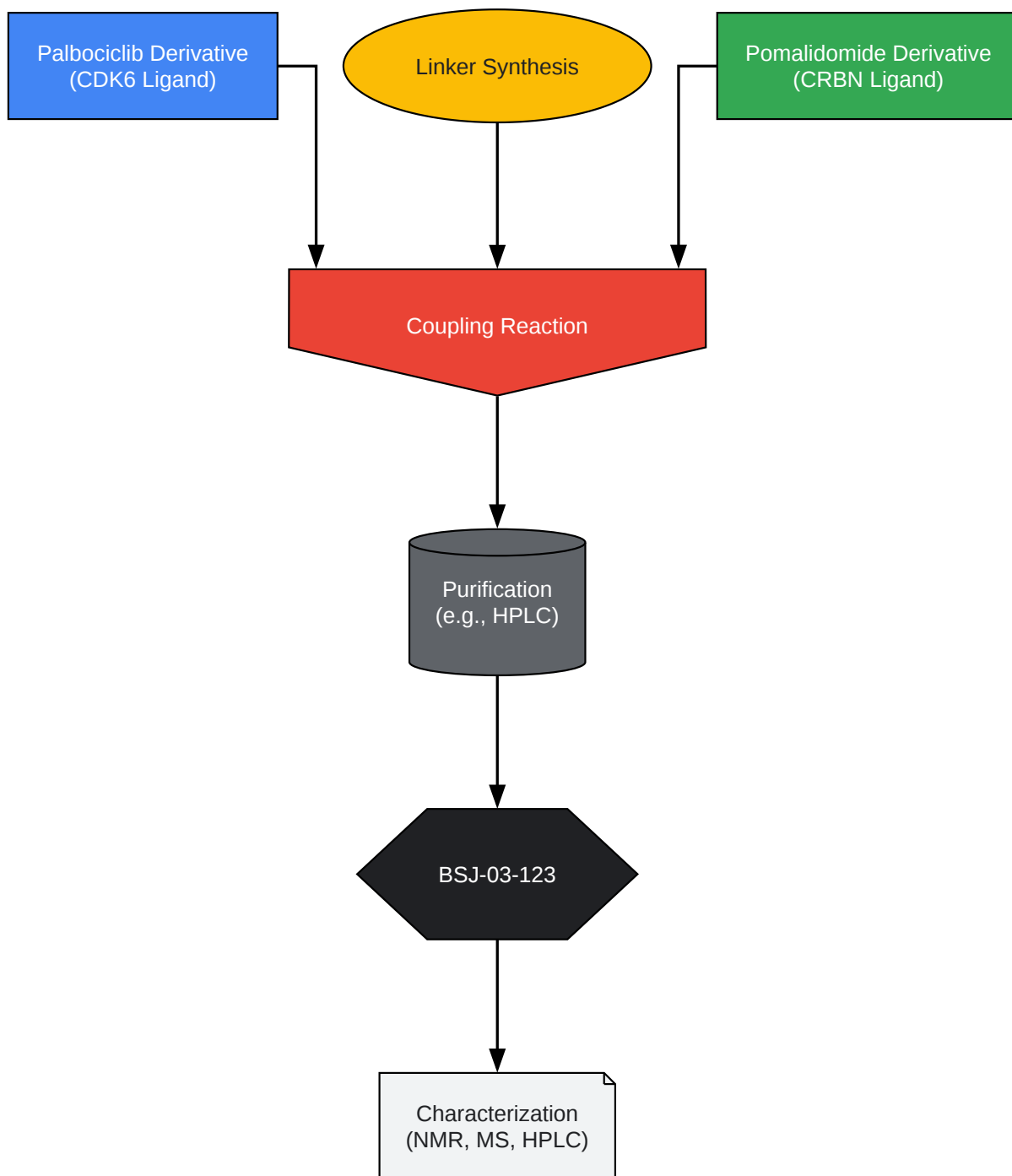
Parameter	Value	Assay	Reference
CDK6/CyclinD1 IC50	8.7 nM	In vitro kinase inhibition assay	
CDK4/CyclinD1 IC50	41.6 nM	In vitro kinase inhibition assay	
Recommended Cellular Concentration	200 nM - 1 $\mu$ M	Cellular assays	
DC50	Sub-10 $\mu$ M range	Cellular degradation assay	[4]
Cellular Effect	G1 cell-cycle arrest	Cell cycle analysis	[2]

## Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of **BSJ-03-123** are crucial for its application in research.

## Chemical Synthesis

While a detailed, step-by-step synthesis protocol for **BSJ-03-123** is not publicly available, the general strategy involves the coupling of a palbociclib derivative with a pomalidomide-based CRBN ligand via a flexible linker. The synthesis of similar palbociclib-based PROTACs has been described in the literature and can serve as a reference.



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Caption: General workflow for the synthesis of **BSJ-03-123**.

## In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **BSJ-03-123** against CDK4/CyclinD1 and CDK6/CyclinD1.

Materials:

- Recombinant human CDK4/CyclinD1 and CDK6/CyclinD1 enzymes
- ATP
- Substrate peptide (e.g., a derivative of the retinoblastoma protein)
- **BSJ-03-123**
- Kinase assay buffer (e.g., containing Tris-HCl, MgCl<sub>2</sub>, DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
- 384-well plates

Procedure:

- Prepare a serial dilution of **BSJ-03-123** in DMSO.
- In a 384-well plate, add the kinase, substrate, and **BSJ-03-123** at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a luminescence-based detection method.
- Plot the percentage of kinase inhibition against the logarithm of the **BSJ-03-123** concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Cellular Degradation Assay (Western Blot)

Objective: To assess the ability of **BSJ-03-123** to induce the degradation of CDK6 in cells.

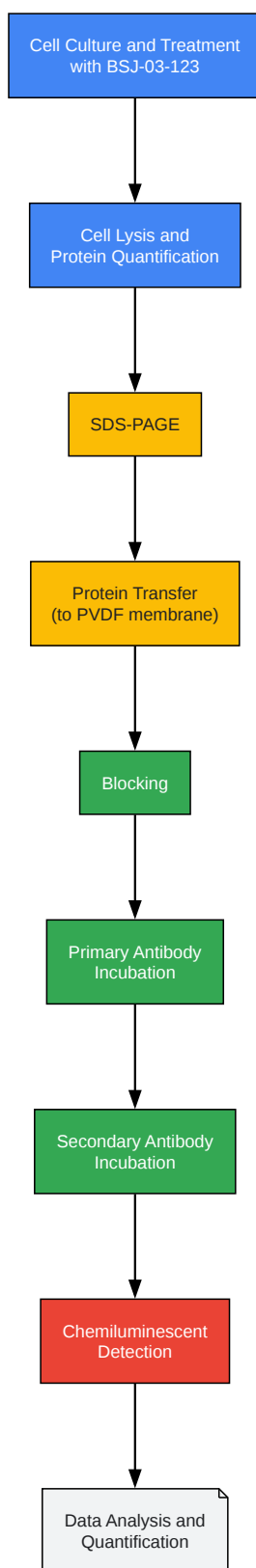
Materials:

- Human cancer cell lines (e.g., MOLM-13, MV4-11)
- **BSJ-03-123**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-CDK6 (1:1000 dilution), anti-CDK4 (1:1000 dilution), anti-CRBN (1:1000 dilution), and a loading control (e.g., anti-GAPDH or anti- $\beta$ -actin, 1:5000 dilution)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **BSJ-03-123** or DMSO (vehicle control) for a specified time (e.g., 4, 8, 24 hours).
- Lyse the cells and determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.

- Block the membrane and then incubate with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities to determine the extent of protein degradation.



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Caption: Experimental workflow for Western blot analysis of CDK6 degradation.

## Cell Cycle Analysis

Objective: To determine the effect of **BSJ-03-123** on cell cycle progression.

Materials:

- Human cancer cell lines
- **BSJ-03-123**
- Phosphate-buffered saline (PBS)
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Treat cells with **BSJ-03-123** or DMSO for a specified time (e.g., 24 hours).
- Harvest the cells by centrifugation and wash with PBS.
- Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
- Wash the fixed cells with PBS and resuspend them in PI staining solution.
- Incubate the cells in the dark at room temperature for 30 minutes.
- Analyze the DNA content of the cells using a flow cytometer.
- Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

## Proteome-wide Selectivity Analysis (Mass Spectrometry)

Objective: To assess the selectivity of **BSJ-03-123**-induced degradation across the entire proteome.

Materials:

- Human cancer cell lines (e.g., Molt4)
- **BSJ-03-123**
- Lysis buffer for proteomics (e.g., containing urea, Tris, and protease/phosphatase inhibitors)
- DTT and iodoacetamide for reduction and alkylation
- Trypsin for protein digestion
- Tandem mass tags (TMT) for multiplexed quantitative proteomics (optional)
- High-performance liquid chromatography (HPLC) system for peptide separation
- High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

- Treat cells with **BSJ-03-123** or DMSO.
- Lyse the cells and digest the proteins into peptides.
- (Optional) Label the peptides with TMT reagents.
- Separate the peptides by HPLC.
- Analyze the peptides by tandem mass spectrometry (MS/MS).
- Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
- Compare the protein abundance between **BSJ-03-123**-treated and control samples to identify proteins that are significantly degraded.

## Conclusion

**BSJ-03-123** is a valuable research tool for studying the biological functions of CDK6. Its high potency and selectivity make it a superior alternative to traditional kinase inhibitors for dissecting the specific roles of CDK6 in cellular processes and disease. The detailed protocols and data presented in this guide are intended to support the further investigation and potential therapeutic development of this promising CDK6 degrader.

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